molecular formula C22H18Zn B12623084 zinc;2-methyl-1H-naphthalen-1-ide CAS No. 918298-69-8

zinc;2-methyl-1H-naphthalen-1-ide

Cat. No.: B12623084
CAS No.: 918298-69-8
M. Wt: 347.8 g/mol
InChI Key: DZMKPPNJANCPBE-UHFFFAOYSA-N
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Description

Zinc;2-methyl-1H-naphthalen-1-ide is an organometallic compound featuring a deprotonated naphthalene ring substituted with a methyl group at the 2-position, coordinated to a zinc ion. This compound belongs to a class of organozinc reagents, which are pivotal in synthetic chemistry for cross-coupling reactions and nucleophilic substitutions.

Properties

CAS No.

918298-69-8

Molecular Formula

C22H18Zn

Molecular Weight

347.8 g/mol

IUPAC Name

zinc;2-methyl-1H-naphthalen-1-ide

InChI

InChI=1S/2C11H9.Zn/c2*1-9-6-7-10-4-2-3-5-11(10)8-9;/h2*2-7H,1H3;/q2*-1;+2

InChI Key

DZMKPPNJANCPBE-UHFFFAOYSA-N

Canonical SMILES

CC1=[C-]C2=CC=CC=C2C=C1.CC1=[C-]C2=CC=CC=C2C=C1.[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2-methyl-1H-naphthalen-1-ide typically involves the reaction of zinc salts with 2-methyl-1H-naphthalen-1-ide under controlled conditions. One common method involves the use of zinc chloride and 2-methyl-1H-naphthalen-1-ide in a suitable solvent such as methanol. The reaction mixture is stirred at room temperature to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Zinc;2-methyl-1H-naphthalen-1-ide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like iodine, reducing agents like lithium naphthalenide, and various organic solvents such as tetrahydrofuran (THF) and methanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield zinc oxides, while substitution reactions can produce a variety of zinc complexes with different ligands .

Mechanism of Action

The mechanism of action of zinc;2-methyl-1H-naphthalen-1-ide involves its interaction with molecular targets through coordination chemistry. The zinc ion can coordinate with various biological molecules, influencing their structure and function. This coordination can modulate enzymatic activities, alter cellular signaling pathways, and impact metal homeostasis in biological systems .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Toxicological Data for Selected Compounds
Compound Toxicity Profile (Source) Regulatory Status
This compound Limited data; assumed similar to organozinc compounds Not regulated
1-Methylnaphthalene Oral LD₅₀ (rat): 1,840 mg/kg; suspected carcinogen EPA Hazardous Waste List
2-Methylnaphthalene Oral LD₅₀ (rat): 3,200 mg/kg; lower toxicity EPA Hazardous Waste List
Azo-zinc complex (92-70-6) Low acute toxicity; irritant to eyes/skin Industrial use permitted

Notes: Regulatory frameworks prioritize methylnaphthalenes due to environmental persistence, whereas organozinc compounds require careful handling to avoid pyrophoric reactions .

Virtual Screening and Similarity Analysis

  • Similarity Metrics: Structural similarity indices (e.g., Tanimoto coefficient) classify zinc-naphthalenides with other π-conjugated organometallics, while functional analogs like sulfonamides cluster separately due to divergent pharmacophores .
  • Biological Relevance : Despite structural differences, methylnaphthalenes and their metal complexes may share metabolic pathways involving cytochrome P450 enzymes, warranting further toxicokinetic studies .

Biological Activity

Zinc;2-methyl-1H-naphthalen-1-ide is a coordination compound that incorporates zinc as a central metal ion complexed with a methyl-substituted naphthalene moiety. This compound has garnered interest for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Formula: The compound is characterized by the formula C11H9Zn\text{C}_{11}\text{H}_{9}\text{Zn}.

Structural Features:

  • The naphthalene moiety provides a planar aromatic structure conducive to π-π stacking interactions.
  • The methyl group at the 2-position may influence the compound's solubility and reactivity.

Antimicrobial Properties

Research indicates that zinc-containing compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that this compound showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The mechanism of action is believed to involve disruption of the bacterial cell membrane and interference with cellular respiration processes.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study:
In a recent study, treatment with this compound resulted in:

  • MCF-7 Cell Line: 30% reduction in cell viability at 50 µM concentration.
  • HeLa Cell Line: Induction of apoptosis via caspase activation.

The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Antioxidant Activity

Zinc plays a crucial role as an antioxidant by stabilizing cellular structures and preventing oxidative damage. This compound exhibits potent antioxidant activity, which can be attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Assay TypeIC50 (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging20

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Coordination: The zinc ion acts as a Lewis acid, facilitating interactions with biological macromolecules.
  • Reactive Oxygen Species Generation: In cancer cells, the compound promotes ROS production, leading to apoptosis.
  • Membrane Disruption: The hydrophobic naphthalene structure may integrate into lipid membranes, altering permeability and function.

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